N-(4-Hydroxyphenyl)acrylamide N-(4-Hydroxyphenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 34443-04-4
VCID: VC3689045
InChI: InChI=1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12)
SMILES: C=CC(=O)NC1=CC=C(C=C1)O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

N-(4-Hydroxyphenyl)acrylamide

CAS No.: 34443-04-4

Cat. No.: VC3689045

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Hydroxyphenyl)acrylamide - 34443-04-4

Specification

CAS No. 34443-04-4
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name N-(4-hydroxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12)
Standard InChI Key POVITWJTUUJBNK-UHFFFAOYSA-N
SMILES C=CC(=O)NC1=CC=C(C=C1)O
Canonical SMILES C=CC(=O)NC1=CC=C(C=C1)O

Introduction

Chemical Structure and Properties

N-(4-Hydroxyphenyl)acrylamide (CAS: 34443-04-4) is characterized by a phenyl ring substituted with a hydroxyl group at the para position and an acrylamide moiety. This structural arrangement confers specific chemical properties that make it valuable in various applications.

PropertyValue/Description
CAS Number34443-04-4
Molecular FormulaC9H9NO2
IUPAC NameN-(4-hydroxyphenyl)prop-2-enamide
Structural FeaturesPhenyl ring with para-hydroxyl group and acrylamide moiety
Functional GroupsHydroxyl, amide, carbon-carbon double bond

The compound's structure contributes significantly to its reactivity profile. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and is susceptible to various substitution reactions. The acrylamide portion contains a reactive carbon-carbon double bond, which can undergo addition reactions, while the amide group provides sites for hydrogen bonding and other interactions.

Production MethodCharacteristicsAdvantages
Batch ProcessRaw materials added in specific quantities; monitored reaction conditionsBetter control of product consistency; suitable for smaller scale production
Continuous Flow ProcessContinuous addition of reagents and removal of productsMore efficient production; better control over reaction parameters; improved scalability

The selection of production method depends on factors including required purity, scale of production, and specific application requirements.

Chemical Reactivity and Reaction Profiles

N-(4-Hydroxyphenyl)acrylamide exhibits diverse reactivity patterns, primarily due to its functional groups. The compound can participate in several types of reactions:

Oxidation Reactions

Oxidation reactions often result in the formation of quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions can target either the hydroxyl group or the aromatic ring system, leading to various oxidized products.

Reduction Reactions

Reduction reactions, typically employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can convert the compound into corresponding amine derivatives. The primary target for reduction is the carbon-carbon double bond in the acrylamide portion.

Substitution Reactions

The hydroxyl group on the phenyl ring readily participates in substitution reactions with various electrophiles and nucleophiles, leading to a diverse array of substituted derivatives. This reactivity makes the compound particularly valuable as a building block in organic synthesis.

Polymerization Reactions

The acrylamide moiety contains a carbon-carbon double bond capable of undergoing polymerization reactions, particularly under radical initiation conditions. This property is exploited in polymer synthesis applications, where the compound serves as a monomer for various polymeric materials.

Applications in Scientific Research and Industry

N-(4-Hydroxyphenyl)acrylamide finds applications across multiple scientific disciplines and industrial sectors:

FieldApplicationsNotable Features
ChemistryBuilding block in organic synthesis; precursor for pharmaceuticals and polymersVersatile functionalization potential; reactivity of hydroxyl and acrylamide groups
BiologyStudies on potential antioxidant and anti-inflammatory propertiesInteraction with biological systems; free radical scavenging capabilities
MedicineDevelopment of drug delivery systems; potential therapeutic agentPolymerizable nature enables formation of drug carriers; biological activity
IndustryProduction of dyes, pigments, and specialty chemicalsColor-forming capabilities; chemical stability in various environments

Biological Activity and Toxicological Considerations

Research has investigated the biological activities and potential toxicological concerns associated with N-(4-Hydroxyphenyl)acrylamide and related compounds:

Cytotoxicity Studies

The compound has demonstrated cytotoxic effects across various cell lines. Research indicates that compounds within the acrylamide family can induce oxidative stress leading to cell death. In vitro studies using human cancer cell lines such as HeLa and A431 have shown significant cytotoxic effects at low micromolar concentrations.

Oxidative Stress Induction

Exposure to this compound can activate oxidative stress pathways in various cell lines, leading to increased reactive oxygen species (ROS) production. This response has been measured using reporter gene assays in HEK293T and HepG2 cells, demonstrating the compound's capacity to induce cellular stress responses.

Cell LineObserved EffectConcentration RangeDetection Method
HeLaCytotoxicityLow micromolarCell viability assays
A431CytotoxicityLow micromolarCell viability assays
HEK293TOxidative stressVaried concentrationsReporter gene assays
HepG2Oxidative stressVaried concentrationsReporter gene assays

Comparison with Related Compounds

N-(4-Hydroxyphenyl)acrylamide shares structural similarities with several compounds but differs in specific functional groups and properties:

CompoundKey Structural FeatureMain Difference from N-(4-Hydroxyphenyl)acrylamidePrimary Applications
N-(4-Hydroxyphenyl)methacrylamideMethacrylamide with para-hydroxyphenyl groupContains methyl group on double bondPolymer synthesis; antioxidant in rubber vulcanizates; biomedical applications
N-(4-Hydroxyphenyl)glycineGlycine with para-hydroxyphenyl groupContains glycine instead of acrylamidePharmaceutical intermediates; similar structural features
Paracetamol (Acetaminophen)Acetamide with para-hydroxyphenyl groupAcetyl instead of acryloyl groupPain reliever; antipyretic medication

N-(4-Hydroxyphenyl)methacrylamide (CAS: 19243-95-9) is particularly notable as a closely related compound, differing only by the presence of a methyl group on the double bond. This structural difference affects its reactivity, particularly in polymerization reactions.

Recent Advances in Biomedical Applications

Recent research has explored the potential of derivatives and analogues of N-(4-Hydroxyphenyl)acrylamide in biomedical applications, particularly in drug and gene delivery systems .

Drug Delivery Applications

Studies have investigated the incorporation of related compounds, such as N-(4-hydroxyphenyl)-methacrylamide, into carrier systems for pharmaceutical agents. For example, research has shown that chitosan modified with N-(4-hydroxyphenyl)-methacrylamide conjugate (CSNHMA) can be used to develop drug delivery nanoparticles with enhanced properties .

PropertyPerformance CharacteristicsAdvantage in Drug Delivery
Encapsulation Efficiency77.03% for curcuminHigh drug loading capacity
Release ProfileFaster and sustained release at pH 5.0pH-responsive delivery suitable for targeted release
Particle Size<230 nmSuitable for cellular uptake and tissue penetration

Gene Delivery Systems

CSNHMA has demonstrated enhanced buffering capacity due to the presence of the N-(4-hydroxyphenyl)-methacrylamide moiety, leading to higher transfection efficiency in cancer cell lines (A549, HeLa, and HepG2) compared to native chitosan and commercial transfection agents like Lipofectamine® .

Synthesis and Polymerization Considerations

The polymerization behavior of N-(4-Hydroxyphenyl)acrylamide and related compounds has been studied for various applications. Similar compounds, such as N-(4-hydroxyphenyl)methacrylamide derivatives, have been polymerized using free radical methods with initiators like 2,2'-azobisisobutyronitrile (AIBN) .

These polymerizations typically occur in solution (e.g., N,N-dimethylformamide) at moderate temperatures (50-70°C). The resulting polymers exhibit specific tacticity properties, which influence their physical and chemical characteristics .

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